molecular formula C15H15FO3 B13008574 3'-Fluoro-3,4,5-trimethoxy-1,1'-biphenyl

3'-Fluoro-3,4,5-trimethoxy-1,1'-biphenyl

Cat. No.: B13008574
M. Wt: 262.28 g/mol
InChI Key: MNTJWJNYVCTYRK-UHFFFAOYSA-N
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Description

3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl is a chemical compound characterized by the presence of a biphenyl core substituted with a fluoro group at the 3’ position and three methoxy groups at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of 3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of de-fluorinated biphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the fluoro group can enhance binding affinity and specificity. Key molecular targets include:

    Enzymes: Inhibition of enzymes such as tubulin and histone deacetylases.

    Receptors: Modulation of receptor activity, including G-protein coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl can be compared with other similar compounds, such as:

    3,4,5-Trimethoxy-1,1’-biphenyl: Lacks the fluoro group, resulting in different chemical reactivity and biological activity.

    3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl: Substitution of the fluoro group with a chloro group, leading to variations in electronic properties and reactivity.

    3’-Bromo-3,4,5-trimethoxy-1,1’-biphenyl: Substitution of the fluoro group with a bromo group, affecting the compound’s steric and electronic characteristics.

The unique combination of the fluoro and methoxy groups in 3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15FO3

Molecular Weight

262.28 g/mol

IUPAC Name

5-(3-fluorophenyl)-1,2,3-trimethoxybenzene

InChI

InChI=1S/C15H15FO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,1-3H3

InChI Key

MNTJWJNYVCTYRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)F

Origin of Product

United States

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